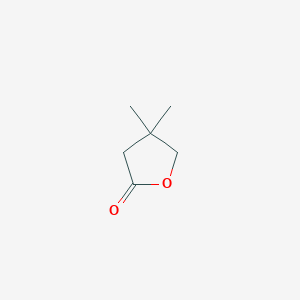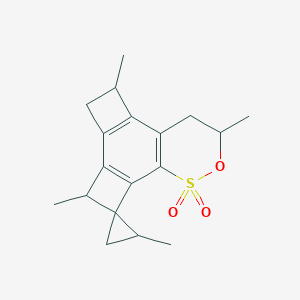
Tetrapropylenebenzenesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrapropylenebenzenesulfonic acid (TPBS) is a sulfonic acid derivative that has been widely used in scientific research. It is a colorless liquid and is soluble in water and other polar solvents. TPBS has been used in various fields such as pharmaceuticals, agrochemicals, and electrochemistry due to its unique properties.
Wirkmechanismus
Tetrapropylenebenzenesulfonic acid acts as a surfactant due to its hydrophobic and hydrophilic properties. It can reduce the surface tension of water and other polar solvents, which allows for better dispersion of substances. Tetrapropylenebenzenesulfonic acid can also form micelles, which can encapsulate hydrophobic substances and improve their solubility.
Biochemische Und Physiologische Effekte
Tetrapropylenebenzenesulfonic acid has low toxicity and has been shown to be biocompatible. It has been used in various biomedical applications such as drug delivery and tissue engineering. Tetrapropylenebenzenesulfonic acid has also been shown to have antimicrobial properties, which make it useful in the production of disinfectants and antiseptics.
Vorteile Und Einschränkungen Für Laborexperimente
Tetrapropylenebenzenesulfonic acid has several advantages for lab experiments. It is easy to handle and has low toxicity, which makes it safe for use in the laboratory. Tetrapropylenebenzenesulfonic acid is also readily available and affordable. However, Tetrapropylenebenzenesulfonic acid has some limitations for lab experiments. It has limited stability in acidic and basic conditions, which can affect its performance. Tetrapropylenebenzenesulfonic acid can also form aggregates at high concentrations, which can affect its properties.
Zukünftige Richtungen
There are several future directions for the use of Tetrapropylenebenzenesulfonic acid in scientific research. Tetrapropylenebenzenesulfonic acid can be used in the production of new drug delivery systems and as a dispersant and emulsifier in the production of agrochemicals. Tetrapropylenebenzenesulfonic acid can also be used in the production of new electrolyte additives for lithium-ion batteries. Further research can also be conducted on the antimicrobial properties of Tetrapropylenebenzenesulfonic acid and its potential use in the production of disinfectants and antiseptics.
Conclusion
In conclusion, Tetrapropylenebenzenesulfonic acid is a sulfonic acid derivative that has been widely used in scientific research. It has unique properties that make it useful in various fields such as pharmaceuticals, agrochemicals, and electrochemistry. Tetrapropylenebenzenesulfonic acid acts as a surfactant and can improve the solubility and bioavailability of poorly soluble drugs. Tetrapropylenebenzenesulfonic acid has low toxicity and has been shown to be biocompatible, which makes it useful in biomedical applications. Tetrapropylenebenzenesulfonic acid has several advantages for lab experiments, but also has some limitations. There are several future directions for the use of Tetrapropylenebenzenesulfonic acid in scientific research, including the production of new drug delivery systems and the use of Tetrapropylenebenzenesulfonic acid as a dispersant and emulsifier in the production of agrochemicals.
Synthesemethoden
Tetrapropylenebenzenesulfonic acid can be synthesized through the sulfonation reaction of tetrapropylene with sulfuric acid. The reaction occurs at high temperatures and yields Tetrapropylenebenzenesulfonic acid as the final product. The purity of the product can be increased through recrystallization and other purification methods.
Wissenschaftliche Forschungsanwendungen
Tetrapropylenebenzenesulfonic acid has been used in various scientific research applications due to its unique properties. It has been used as a surfactant in pharmaceuticals, agrochemicals, and electrochemistry. Tetrapropylenebenzenesulfonic acid has been used to improve the solubility and bioavailability of poorly soluble drugs. It has also been used as a dispersant and emulsifier in the production of agrochemicals. In electrochemistry, Tetrapropylenebenzenesulfonic acid has been used as an electrolyte additive to improve the performance of lithium-ion batteries.
Eigenschaften
CAS-Nummer |
11067-81-5 |
|---|---|
Produktname |
Tetrapropylenebenzenesulfonic acid |
Molekularformel |
C18H22O3S |
Molekulargewicht |
318.4 g/mol |
IUPAC-Name |
2',3,7,13-tetramethylspiro[12-oxa-11λ6-thiatetracyclo[8.4.0.02,5.06,9]tetradeca-1(10),2(5),6(9)-triene-8,1'-cyclopropane] 11,11-dioxide |
InChI |
InChI=1S/C18H22O3S/c1-8-5-12-14(8)13-6-10(3)21-22(19,20)17(13)16-15(12)11(4)18(16)7-9(18)2/h8-11H,5-7H2,1-4H3 |
InChI-Schlüssel |
FODHIQQNHOPUKH-UHFFFAOYSA-N |
SMILES |
CC1CC2=C1C3=C(C4=C2C(C45CC5C)C)S(=O)(=O)OC(C3)C |
Kanonische SMILES |
CC1CC2=C1C3=C(C4=C2C(C45CC5C)C)S(=O)(=O)OC(C3)C |
Andere CAS-Nummern |
11067-81-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



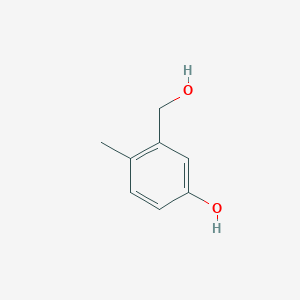
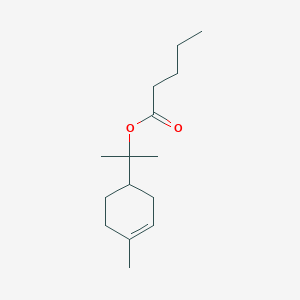
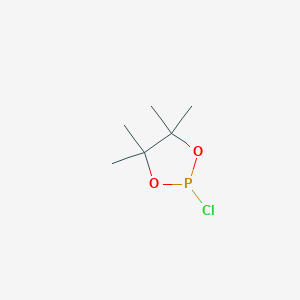
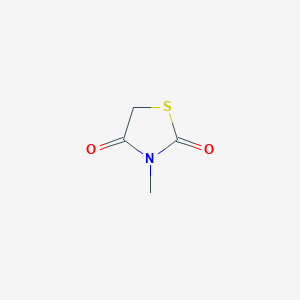
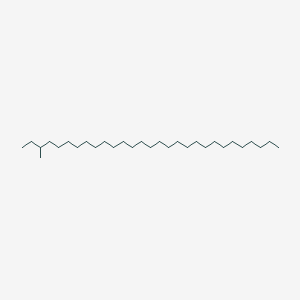
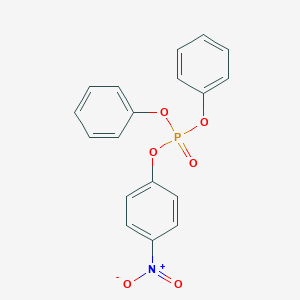
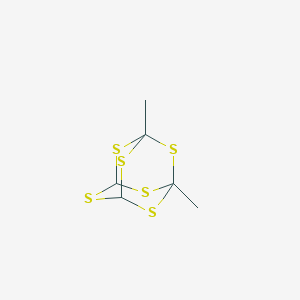
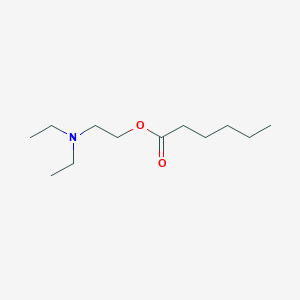
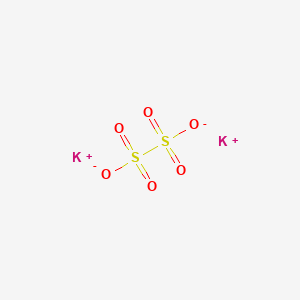
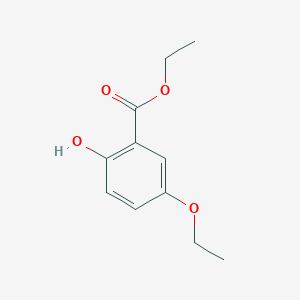
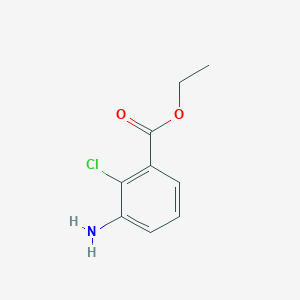
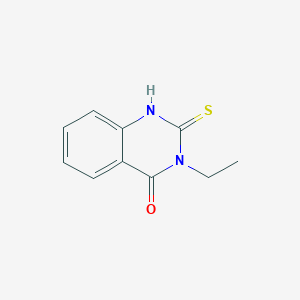
![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid](/img/structure/B87864.png)
